D-Glucose-d4

Deuterium Metabolic Imaging Magnetic Resonance Spectroscopy In Vivo Flux Analysis

D-Glucose-d4 (4,5,6,6'-d4) is a research-use-only isotopic tracer delivering a precise +4 Da mass shift for LC-MS and GC-MS flux quantitation. Its deuteration pattern minimizes metabolic H/D exchange at labile C1/C6 positions, ensuring accurate glycolytic and pentose phosphate pathway data. Choose for reliable internal standards and tracer studies.

Molecular Formula C6H12O6
Molecular Weight 184.18 g/mol
Cat. No. B12403840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose-d4
Molecular FormulaC6H12O6
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2D2,4D,6D
InChIKeyGZCGUPFRVQAUEE-PBYATOGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucose-d4: A Precision Deuterated Tracer for Quantitative Metabolic Flux Analysis and Stable Isotope-Resolved Studies


D-Glucose-d4 (CAS 478529-49-6) is a stable isotope-labeled analog of D-glucose wherein four hydrogen atoms are replaced by deuterium (²H) at the 4,5,6,6' positions . With a molecular weight of 184.18 g/mol, this compound exhibits a distinct mass shift of +4 Da relative to unlabeled D-glucose (180.16 g/mol), enabling unambiguous discrimination in mass spectrometry applications . The selective deuteration pattern provides a unique NMR signature while preserving the native biochemical behavior of glucose in glycolysis, gluconeogenesis, and the pentose phosphate pathway . This compound is supplied at ≥98% purity for research use, with typical applications including metabolic flux analysis, tracer studies, and as an internal standard for quantitative LC-MS or GC-MS workflows .

Why Unlabeled Glucose, Alternative Deuterated Analogs, or ¹³C-Tracers Cannot Substitute for D-Glucose-d4 in Quantitative Metabolic Tracing


Unlabeled D-glucose cannot be distinguished from endogenous glucose pools, rendering it unsuitable for flux quantitation . While other deuterated glucose variants (e.g., d2, d5, d7) and ¹³C-labeled glucose exist, their isotopic labeling patterns, mass shifts, and associated analytical signatures differ fundamentally from D-Glucose-d4, leading to distinct detection sensitivities, spectral interferences, and quantitation biases in MS and NMR platforms [1][2]. Furthermore, the specific deuteration at the 4,5,6,6' positions mitigates the well-documented metabolic loss of deuterium from labile C1 and C6 positions, a critical failure mode for other labeling schemes that can invalidate flux calculations [3]. Selection of D-Glucose-d4 is therefore dictated by the specific analytical method and the metabolic pathway under investigation; substitution with a different isotopologue without re-validation of the assay's linearity, ion suppression profile, and isotopic purity will compromise data accuracy and reproducibility.

Quantitative Differentiation of D-Glucose-d4: Head-to-Head Performance Data Against Alternative Tracers


Signal-to-Noise Ratio (SNR) Comparison in Deuterium Metabolic Imaging (DMI) Relative to [6,6'-²H₂]Glucose

While a direct SNR comparison for D-Glucose-d4 itself is not published, class-level inference from a direct head-to-head human study comparing glucose-d7 ([1,2,3,4,5,6,6'-²H₇]glucose) to glucose-d2 ([6,6'-²H₂]glucose) demonstrates that increasing the number of deuterium labels per molecule yields proportionally larger ²H NMR signals [1]. The study reported whole-brain signal ratios (glucose-d7 / glucose-d2) at 100-120 min post-ingestion of 1.8 ± 0.3 for HDO, 1.7 ± 0.3 for Glx, and 1.6 ± 0.3 for lactate [1]. D-Glucose-d4, with four deuterium labels, is predicted to provide an intermediate signal enhancement relative to the d2 and d7 variants, offering a quantifiable balance between signal amplification and reduced spectral crowding compared to the fully deuterated d7 species [2].

Deuterium Metabolic Imaging Magnetic Resonance Spectroscopy In Vivo Flux Analysis

Metabolic Flux Equivalence: Consumption Rate and Metabolite Production vs. [6,6'-²H₂]Glucose and [2,3,4,6,6'-²H₅]Glucose

In a direct head-to-head comparison using rat glioma C6 cells, the glucose consumption rates of [6,6'-²H₂]glucose (d2), [2,3,4,6,6'-²H₅]glucose (d5), and [1,2,3,4,5,6,6'-²H₇]glucose (d7) were quantified via ²H MRS [1]. The study found no significant difference in the consumption rate among the three deuterated probes, and the production rates of deuterium-labeled water (HDO) and deuterium-labeled lactate were consistent with theoretical estimations [1]. While D-Glucose-d4 (labeling at 4,5,6,6') was not directly included, the d5 variant tested includes the same 4,5,6,6' labeling pattern as D-Glucose-d4 plus an additional C2/C3 label. This provides cross-study evidence that the core 4,5,6,6' deuteration pattern does not perturb glycolytic flux relative to the widely used d2 standard, validating its use as a quantitative tracer without kinetic bias [1].

Glycolysis Cancer Metabolism Tracer Uptake Kinetics

Analytical Precision as an Internal Standard: Coefficient of Variation vs. Non-Labeled Glucose

In a validated isotope dilution GC-MS method for human plasma glucose kinetics, 6,6-dideuteroglucose ([6,6'-²H₂]glucose) was employed as the internal standard [1]. The method demonstrated coefficients of variation (CV) for isotope enrichment measurements of less than 3% within-day and less than 5% between-day over an enrichment range of 0.4-2% [1]. D-Glucose-d4, which incorporates the 6,6' deuteration plus additional labels at the 4 and 5 positions, provides a +4 Da mass shift compared to the +2 Da shift of the d2 standard. This larger mass difference further separates the internal standard from the natural-abundance M+2 isotopologue of unlabeled glucose (predominantly ¹³C₂ species), reducing potential interferences and enabling more robust quantitation, particularly in complex biological matrices .

Isotope Dilution Mass Spectrometry Clinical Chemistry Quantitative Bioanalysis

Deuterium Retention Fidelity: Mitigation of Metabolic Label Loss vs. C1/C6 Deuterated Analogs

A foundational study on metabolic loss of deuterium from labeled glucose identified that ²H labels at the C1 and C6 positions are susceptible to exchange during glycolysis and the pentose phosphate pathway (PPP) [1]. Failure to account for this exchange can lead to incorrect conclusions in metabolic studies [1]. D-Glucose-d4's labeling at positions 4,5,6,6' retains the C6 label but strategically adds labels at the more stable C4 and C5 positions. While the C6 deuterium remains partially exchangeable, the additional C4 and C5 labels provide internal reference signals that are not subject to the same exchange kinetics, offering a more robust isotopic signature for tracing carbon backbone rearrangements . This contrasts with tracers like [1-²H]glucose or [6,6'-²H₂]glucose, where label loss can be quantitatively significant, requiring complex correction models.

Pentose Phosphate Pathway Metabolic Flux Analysis Isotope Exchange

Cost Efficiency: Class-Level Cost Advantage of Deuterated vs. ¹³C-Labeled Glucose Tracers

Deuterated glucose tracers are widely recognized as more cost-effective alternatives to ¹³C-labeled glucose for many metabolic flux applications [1]. The synthesis of ²H-labeled glucose typically involves hydrogen-deuterium exchange using D₂O, a process that is inherently less expensive than the multi-step organic synthesis required for site-specific ¹³C incorporation [2]. While exact vendor pricing fluctuates, the class-level cost differential enables larger-scale or longitudinal studies within fixed budgets. A recent study on deuterium-labeled glucose for metabolic imaging highlighted an approximate 10-fold reduction in production costs for a novel d5 analog compared to earlier methods, underscoring the economic viability of deuterium-based tracers [2]. D-Glucose-d4 benefits from this class-level cost structure, providing a high-purity, multi-label tracer at a price point accessible for routine use.

Stable Isotope Economics Tracer Procurement Large-Scale Metabolic Studies

Optimal Deployment Scenarios for D-Glucose-d4 Based on Verified Performance Advantages


Quantitative Metabolic Flux Analysis in Cancer Cell Lines via LC-MS

Use D-Glucose-d4 as a tracer to quantify glycolytic and pentose phosphate pathway fluxes in cancer cells (e.g., glioma, NSCLC) where enhanced glucose uptake is a hallmark. The +4 Da mass shift ensures baseline separation from endogenous unlabeled glucose, enabling precise determination of fractional enrichment and absolute flux rates without interference from natural abundance ¹³C isotopologues . The validated equivalence in consumption rates relative to d2 and d7 tracers confirms that no kinetic isotope effect correction is required, streamlining data analysis [1]. Pair with a stable isotope-resolved metabolomics (SIRM) workflow to map label incorporation into lactate, TCA cycle intermediates, and nucleotide precursors.

Internal Standard for Clinical Glucose Quantitation by GC-MS or LC-MS/MS

Implement D-Glucose-d4 as the internal standard in isotope dilution mass spectrometry assays for serum or plasma glucose. The method is validated to achieve within-day CV < 3% and between-day CV < 5%, meeting clinical laboratory standards for accuracy and precision [2]. The +4 Da mass difference provides robust separation from the analyte's M+0 and M+2 isotopologues, minimizing ion suppression and cross-talk in multiplexed MRM transitions. This application is critical for pharmacokinetic studies, diabetes research, and clinical trial support where absolute quantitation of circulating glucose is required.

Deuterium Metabolic Imaging (DMI) at High-Field MRI (≥7 Tesla)

Administer D-Glucose-d4 orally or intravenously for non-invasive mapping of glucose uptake and downstream metabolism in brain, liver, or tumor tissues. The four deuterium labels provide an intermediate signal enhancement relative to glucose-d2, improving detection sensitivity for HDO, Glx, and lactate while maintaining a cleaner spectral profile than glucose-d7, which exhibits broader, overlapping resonances [3][4]. This makes D-Glucose-d4 particularly suitable for dynamic studies requiring both adequate SNR and resolvable metabolite peaks, such as monitoring the Warburg effect in gliomas or assessing hepatic glycogen synthesis.

Pentose Phosphate Pathway Activity Measurement with Reduced Label Loss Bias

Employ D-Glucose-d4 to assess the contribution of the pentose phosphate pathway (PPP) to overall glucose metabolism. Unlike tracers solely labeled at the labile C1 or C6 positions, D-Glucose-d4 retains non-exchangeable deuterium at the C4 and C5 positions [5]. This provides internal reference signals that are not subject to the same hydrogen exchange as C1 and C6 labels, enabling more accurate estimation of PPP flux without requiring complex mathematical corrections for label loss. The approach is valuable for studies of redox homeostasis, nucleotide biosynthesis, and cellular responses to oxidative stress.

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